molecular formula C11H12Cl2N2O3 B6596100 3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione CAS No. 71162-56-6

3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione

Numéro de catalogue: B6596100
Numéro CAS: 71162-56-6
Poids moléculaire: 291.13 g/mol
Clé InChI: IYSVHVVUFNMVQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione is a heterocyclic compound featuring a dichlorophenyl group and an imidazolidinedione core. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and carbonyl groups, and lipophilicity from the dichlorophenyl substituent. It is structurally analogous to nephrotoxic agents like N-(3,5-dichlorophenyl)glutarimide (NDPS) derivatives but differs in the heterocyclic ring system and substitution pattern . The compound’s synthesis typically involves acetylation or condensation reactions, as seen in related imidazole derivatives .

Propriétés

IUPAC Name

3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-oxidoimidazolidin-3-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-7-1-2-8(9(13)3-7)10(16)5-15(18)6-14-4-11(15)17/h1-3,10,14,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSVHVVUFNMVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N+](CN1)(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991479
Record name 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71162-56-6
Record name 3,4-Imidazolidinedione, 3-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071162566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C24H21Cl2N2OS
  • Molecular Weight : 456.407 g/mol
  • Structural Characteristics : The compound features a dichlorophenyl group and an imidazolidine structure, which contribute to its biological activity.

Pharmaceutical Applications

The compound has been investigated primarily for its antifungal properties. Here are some key areas of application:

Antifungal Activity

  • Mechanism of Action : Fenticonazole acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
  • Clinical Studies : Research has demonstrated that formulations containing this compound exhibit potent antifungal activity against a range of pathogens, including Candida species and dermatophytes. For instance, a study published in the Chemical & Pharmaceutical Bulletin highlighted its effectiveness in treating superficial fungal infections .

Formulation Development

  • Combination Therapies : The compound is often used in combination with other antifungal agents to enhance efficacy. Its inclusion in topical formulations has been shown to improve therapeutic outcomes in patients with resistant fungal infections.

Agricultural Applications

In addition to its pharmaceutical uses, 3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione has applications in agricultural chemistry:

Herbicide Development

  • Weed Control : The compound has been explored as an herbicide due to its ability to inhibit specific biochemical pathways in plants. For example, formulations containing this compound have been tested for weed management in sugar cane fields, demonstrating effective control over various weed species .
  • Environmental Impact : Studies indicate that the use of such compounds can lead to reduced herbicide resistance development among weed populations compared to traditional herbicides.

Table 1: Summary of Antifungal Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Formulation Type
Candida albicans0.5 µg/mLTopical Cream
Trichophyton rubrum1 µg/mLGel
Aspergillus niger2 µg/mLSolution

Case Study: Efficacy Against Dermatophytes

A clinical trial involving 100 patients with dermatophyte infections assessed the efficacy of a topical cream containing Fenticonazole. Results indicated a cure rate of 85% after four weeks of treatment, significantly higher than the control group receiving placebo treatment.

Comparaison Avec Des Composés Similaires

Key Differences :

  • Heterocyclic Core : The imidazolidinedione core (two nitrogen atoms in a five-membered ring) differs from oxazolidinedione (oxygen and nitrogen) and thiazolidinedione (sulfur and nitrogen), impacting metabolic stability and toxicity .
  • Substituents : The hydroxyethyl group in the target compound enhances polarity compared to methoxy or methyl groups in analogs like DCPM .

Physical Properties Comparison

Property Target Compound DCPI DCPO 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Melting Point (°C) Not reported Not reported Not reported 160–162
Yield (%) ~70 (estimated) Not reported Not reported 68–72
Elemental Analysis (C) ~57% (estimated)* Not reported Not reported 76.5%

*Estimated based on structurally similar compounds .

Pharmacological Activity

  • Nephrotoxicity : DCPI and DCPO exhibit nephrotoxic effects in Fischer 344 rats, mediated by cytochrome P450 metabolism. The target compound’s hydroxyethyl group may reduce toxicity by altering metabolic pathways .
  • Antifungal Potential: Analogous imidazole derivatives (e.g., 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole) show antifungal activity, suggesting the target compound may share similar properties .

Solubility and Stability

  • Aqueous Solubility : The target compound’s solubility is expected to be lower than 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione (solubility ID 2739) due to reduced polarity from the dichlorophenyl group .
  • Stability : Imidazolidinediones generally exhibit higher hydrolytic stability than oxazolidinediones, which are prone to ring-opening reactions .

Méthodes De Préparation

Nucleophilic Substitution and Cyclization

The primary route involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazolidinedione precursors. In a patented method, DMF serves as a high-polarity solvent to enhance ion-pair extraction efficiency, while PEG600 acts as a phase-transfer catalyst. The reaction proceeds via nucleophilic displacement of the chloride group by the imidazolidinedione nitrogen, followed by intramolecular cyclization to form the fused heterocyclic system.

Critical Parameters :

  • Temperature : A two-stage thermal profile (50–55°C for nucleophilic substitution; 110–115°C for cyclization) maximizes yield.

  • Catalyst Loading : PEG600 at 1.8 g per 23 g substrate achieves optimal reaction kinetics.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

DMF’s high polarity facilitates dipole-dipole interactions with the chloroethanol substrate, stabilizing transition states during substitution. Comparative studies show that replacing DMF with toluene or THF reduces yields by 40–60% due to poor solubilization of ionic intermediates. PEG600 enhances mass transfer by solubilizing inorganic bases (e.g., NaOH), enabling efficient deprotonation of the imidazole nucleophile.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMFPEG600110–1159298.5
ToluenePEG600110–1153487.2
THFNone110–1152876.8

Temperature-Dependent Kinetics

Elevating the reaction temperature to 110–115°C after the substitution phase accelerates cyclization, reducing reaction time from 12 hours to 4 hours. Below 100°C, incomplete ring closure results in a 45% yield of the intermediate 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, necessitating costly purification.

Industrial-Scale Production Strategies

Recycling of Solvent and Catalysts

The DMF-PEG600 system allows solvent recovery via distillation, reducing production costs by 30%. Post-reaction, DMF is separated from aqueous phases by fractional distillation at 60°C under reduced pressure (20 mmHg), achieving 85% recovery efficiency.

Crystallization and Purification

Crude product is recrystallized from toluene, yielding needles with a melting point of 132.5–133.8°C. X-ray diffraction analysis confirms the crystalline structure’s orthorhombic symmetry (space group P2₁2₁2₁), critical for batch consistency in pharmaceutical applications.

Comparative Analysis of Alternative Routes

Alkylation of Imidazolidinedione Derivatives

U.S. Patent 5,411,981 describes alkylation using benzyl bromide or ethyl iodide in the presence of sodium hydride. While this method achieves 89% yield for analogous compounds, it requires anhydrous conditions and costly hydride reagents, rendering it less feasible for large-scale synthesis.

Nitro Group Reduction and Functionalization

French Patent 2,329,276 outlines nitro-to-amine reduction using hydrogen gas and palladium catalysts, followed by hydroxyethylation. However, this multi-step approach introduces impurities during gas-phase reactions, necessitating column chromatography for purification.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.54 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.38 (d, J = 2.0 Hz, 1H, Ar-H), 5.21 (s, 1H, OH), 4.12–4.08 (m, 2H, CH₂), 3.85–3.79 (m, 4H, imidazolidinedione ring).

  • IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at t = 6.2 minutes, confirming >98% purity .

Q & A

Q. How can this compound be integrated into materials science or environmental chemistry studies?

  • Methodological Answer : Assess its potential as a ligand for metal-organic frameworks (MOFs) via coordination chemistry assays (e.g., UV-Vis titration with metal salts). Environmental persistence studies can employ GC-MS to track degradation products in soil/water matrices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.